三氯(环辛基)硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trichloro(cyclooctyl)silane is a silicon-based compound that is not directly discussed in the provided papers. However, the papers do mention various silane compounds, which can provide insight into the general behavior and reactivity of silicon compounds with organic substituents and halogens. For instance, tris(trimethylsilyl)silane is used to enhance diastereoselectivity in radical cyclisations , and a trichlorosilane with a tetradentate ligand exhibits unusual stability against nucleophilic substitution . These studies suggest that the substitution pattern on the silicon atom can significantly influence the reactivity and stability of silane compounds.

Synthesis Analysis

The synthesis of silane compounds can be complex and often requires multiple steps. For example, the synthesis of a hypersilylated cyclodiphosphadiazane involved a six-step procedure starting from tris(trimethylsilyl)silane . Similarly, the synthesis of a heptacoordinate trichlorosilane with a tetradentate ligand was achieved by reacting triarylmethyllithium with tetrachlorosilane . These examples indicate that the synthesis of silane compounds, including trichloro(cyclooctyl)silane, would likely involve multi-step reactions and careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of silane compounds can be quite diverse and is heavily influenced by the substituents attached to the silicon atom. X-ray crystallographic analysis has been used to reveal the heptacoordinate structure of a trichlorosilane compound . The arrangement of substituents around the silicon center can lead to unusual geometries and coordination numbers, which in turn affect the compound's reactivity and properties.

Chemical Reactions Analysis

Silane compounds participate in various chemical reactions. For instance, tris(trimethylsilyl)silane was used to achieve high diastereoselectivity in radical cyclisations , and gold-catalyzed cyclization of (ortho-alkynylphenylthio)silanes proceeded through intramolecular capture of a vinyl-Au intermediate . These reactions demonstrate the versatility of silane compounds in synthetic chemistry and their potential to form complex structures with high selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of silane compounds are determined by their molecular structure. For example, the heptacoordinate trichlorosilane with a tetradentate ligand showed unusual stability to nucleophilic substitution due to intramolecular interactions and steric hindrance . The electronic and steric environment around the silicon atom plays a crucial role in determining the reactivity and stability of silane compounds. This suggests that trichloro(cyclooctyl)silane would also have unique properties based on its specific substituents and molecular geometry.

科学研究应用

硅表面的自组装单分子层

与三氯(环辛基)硅烷密切相关的三氯[ω-(三甲基硅烷基)炔基]硅烷被合成用于在羟基化硅表面形成自组装单分子层。这些化合物被用于多层形成以及单分子层尾基的进一步化学修饰,展示了它们在创造具有特定表面性质的先进材料中的重要性 (Banaszak et al., 2009)。

纳米压印光刻

氯硅烷,包括三氯(环辛基)硅烷,在纳米压印光刻中具有应用。例如,三氯(3,3,3-三氟丙基)硅烷和三氯(1H,1H,2H,2H-全氟辛基)硅烷已被用于在硅模具上制备自组装膜。这些膜用作脱模、防粘层,展示了氯硅烷在改善纳米尺度制造过程中的作用 (Chen et al., 2004)。

基于硅的材料合成

对氯硅烷,包括三氯硅烷,的气相反应性研究揭示了它们在沉积硅用于光伏应用中的重要性。这项研究有助于理解从三氯硅烷中化学气相沉积Si过程中活跃的化学机制,对于开发更高效的太阳能材料至关重要 (Ravasio et al., 2013)。

表面修饰和涂层

三氯(环辛基)硅烷和类似化合物被用于改性各种材料以增强其性能。例如,在二氧化硅上气相沉积三氯(1H,1H,2H,2H-全氟辛基)硅烷展示了氯硅烷在创造疏水表面中的应用。这项技术对于减少微型和纳米电机系统中的粘滞至关重要 (Lee et al., 2010)。

可再生生物质转化

氯硅烷在将可再生生物质资源转化为合成有价值化学品中发挥作用。通过催化的呋喃转化,通过环开合级联过程得到硅功能化合成化学品展示了硅化合物在绿色化学和可持续发展工作中的潜力 (Hazra et al., 2016)。

安全和危害

未来方向

The hydrosilylation reaction, which is used in the synthesis of trichloro(cyclooctyl)silane, is of great importance in the silicon industry . The development of base-metal catalysts due to increased emphasis on environmental sustainability is a significant area of research . The use of the Rh(I) catalyst in the hydrosilylation reaction represents a promising direction for future research .

属性

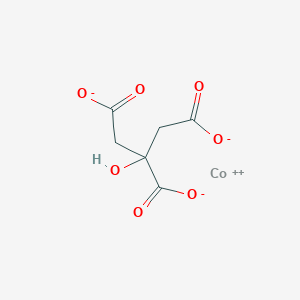

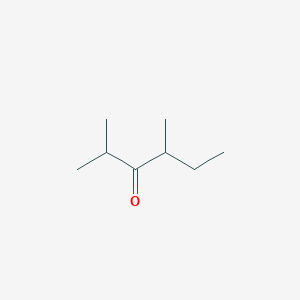

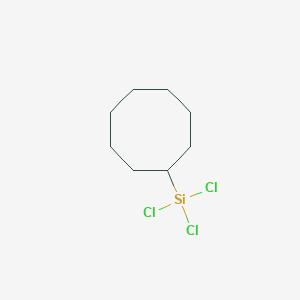

IUPAC Name |

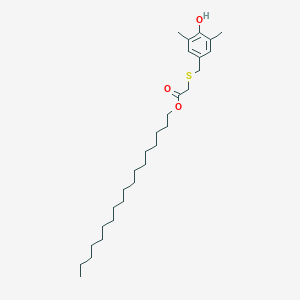

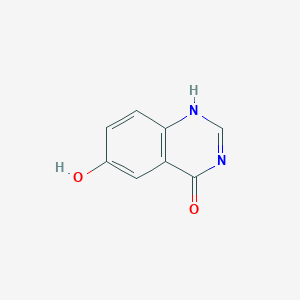

trichloro(cyclooctyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHDYIKCZDBWQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)[Si](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629398 |

Source

|

| Record name | Trichloro(cyclooctyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trichloro(cyclooctyl)silane | |

CAS RN |

18290-59-0 |

Source

|

| Record name | Trichloro(cyclooctyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。